![molecular formula C24H32F3N3O5 B071216 Unii-kxl5BC5A6F CAS No. 171964-73-1](/img/structure/B71216.png)
Unii-kxl5BC5A6F
Overview
Description
Unii-kxl5BC5A6F is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Unii-kxl5BC5A6F has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, Unii-kxl5BC5A6F has shown promising results in treating cancer, inflammation, and neurodegenerative diseases. In agriculture, Unii-kxl5BC5A6F has been used as a growth promoter and a biocontrol agent against plant pathogens. In environmental science, Unii-kxl5BC5A6F has been studied for its potential to degrade environmental pollutants.
Mechanism Of Action
The mechanism of action of Unii-kxl5BC5A6F varies depending on its application. In medicine, Unii-kxl5BC5A6F has been shown to inhibit the growth of cancer cells and reduce inflammation by regulating the immune system. In agriculture, Unii-kxl5BC5A6F promotes plant growth by enhancing nutrient uptake and activating plant defense mechanisms. In environmental science, Unii-kxl5BC5A6F degrades environmental pollutants by breaking down their chemical structure.
Biochemical and Physiological Effects:
Unii-kxl5BC5A6F has been shown to have various biochemical and physiological effects, depending on its application. In medicine, Unii-kxl5BC5A6F has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce inflammation by regulating the immune system. In agriculture, Unii-kxl5BC5A6F enhances nutrient uptake and activates plant defense mechanisms. In environmental science, Unii-kxl5BC5A6F degrades environmental pollutants by breaking down their chemical structure.
Advantages And Limitations For Lab Experiments
Unii-kxl5BC5A6F has several advantages and limitations for lab experiments. Its advantages include its high stability, low toxicity, and easy availability. Its limitations include its high cost, limited solubility, and potential interactions with other chemicals.
Future Directions
There are several future directions for Unii-kxl5BC5A6F research, including its potential applications in drug discovery, nanotechnology, and bioremediation. In drug discovery, Unii-kxl5BC5A6F could be used as a lead compound for developing new drugs. In nanotechnology, Unii-kxl5BC5A6F could be used as a building block for creating nanomaterials. In bioremediation, Unii-kxl5BC5A6F could be used to clean up environmental pollutants.
Conclusion:
Unii-kxl5BC5A6F is a versatile chemical compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Unii-kxl5BC5A6F in various fields and to develop new applications for this promising chemical compound.
Synthesis Methods
Unii-kxl5BC5A6F can be synthesized using various methods, including chemical synthesis and biotechnology. Chemical synthesis involves the use of organic or inorganic compounds to create Unii-kxl5BC5A6F. Biotechnology, on the other hand, involves the use of living organisms such as bacteria and fungi to produce Unii-kxl5BC5A6F.
properties
IUPAC Name |
(2S)-1-[(2S)-2-[(4-methoxybenzoyl)amino]-3-methylbutanoyl]-N-[(3S)-1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl]pyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32F3N3O5/c1-13(2)18(20(31)24(25,26)27)28-22(33)17-7-6-12-30(17)23(34)19(14(3)4)29-21(32)15-8-10-16(35-5)11-9-15/h8-11,13-14,17-19H,6-7,12H2,1-5H3,(H,28,33)(H,29,32)/t17-,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNILZVBINXNWHW-FHWLQOOXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)C(F)(F)F)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)C(F)(F)F)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32F3N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80938074 | |
Record name | 1-[N-(4-Methoxybenzoyl)valyl]-N-(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)pyrrolidine-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80938074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Unii-kxl5BC5A6F | |
CAS RN |
171964-73-1 | |
Record name | ZD-0892 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171964731 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[N-(4-Methoxybenzoyl)valyl]-N-(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)pyrrolidine-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80938074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZD-0892 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXL5BC5A6F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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